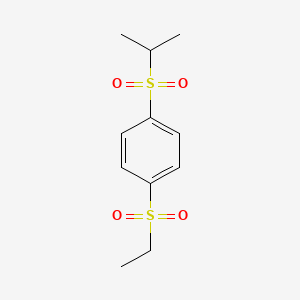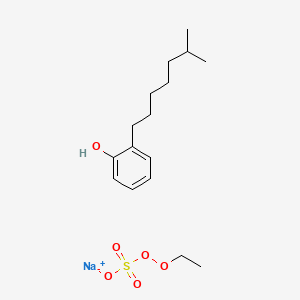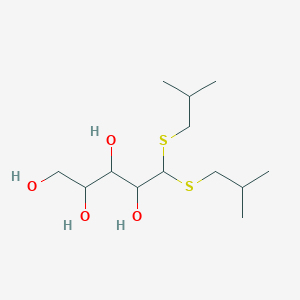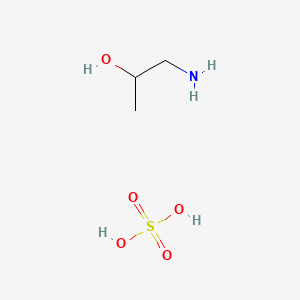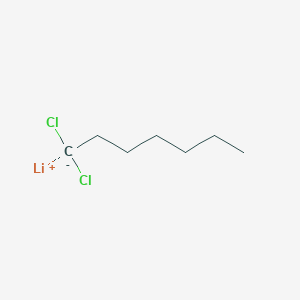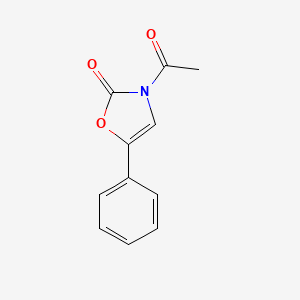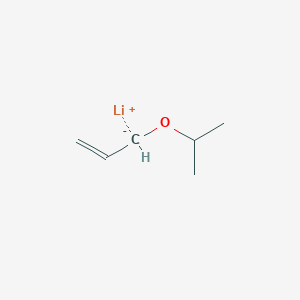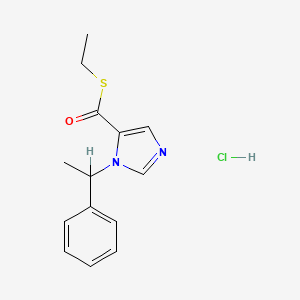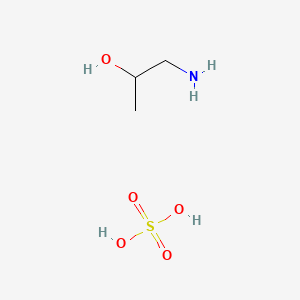![molecular formula C26H26 B14472169 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) CAS No. 69734-00-5](/img/structure/B14472169.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) is an organic compound with a complex structure characterized by the presence of phenylene and dimethylbenzene groups connected through ethene linkages
Métodos De Preparación
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) can be achieved through several synthetic routes. One common method involves the condensation reaction of 1,4-phenylenedi(ethene-2,1-diyl) with 2,5-dimethylbenzene under specific reaction conditions. This reaction typically requires a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product . Industrial production methods may involve mechanosynthesis, which allows for the efficient and scalable production of the compound .
Análisis De Reacciones Químicas
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions may produce dihydro derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may serve as a probe for studying molecular interactions and pathwaysAdditionally, in industry, it is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or alterations in gene expression .
Comparación Con Compuestos Similares
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) can be compared with other similar compounds, such as 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene) and 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3,5-bis(2-methyl-2-propanyl)benzene) . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) lies in its specific combination of phenylene and dimethylbenzene groups, which confer distinct reactivity and functionality.
Propiedades
Número CAS |
69734-00-5 |
|---|---|
Fórmula molecular |
C26H26 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
2-[2-[4-[2-(2,5-dimethylphenyl)ethenyl]phenyl]ethenyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C26H26/c1-19-5-7-21(3)25(17-19)15-13-23-9-11-24(12-10-23)14-16-26-18-20(2)6-8-22(26)4/h5-18H,1-4H3 |
Clave InChI |
CTFRTQUXFOLBCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C=CC2=CC=C(C=C2)C=CC3=C(C=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


